molecular formula C10H10N2O B2387491 2-(1,5-Naphthyridin-4-yl)ethanol CAS No. 1822663-61-5

2-(1,5-Naphthyridin-4-yl)ethanol

Cat. No.: B2387491
CAS No.: 1822663-61-5
M. Wt: 174.203
InChI Key: UHJMBGMFKGILLX-UHFFFAOYSA-N
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Description

2-(1,5-Naphthyridin-4-yl)ethanol is a chemical compound belonging to the class of naphthyridine derivatives. This compound has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. The structure of this compound consists of a naphthyridine ring fused with an ethanol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Naphthyridin-4-yl)ethanol can be achieved through several synthetic routes. One common method involves the Friedländer condensation, where equimolar amounts of an acetyl compound and an aromatic α-aminoaldehyde are reacted in dry ethanol in the presence of potassium hydroxide . Another method includes the Skraup synthesis, which adapts the quinoline synthesis to 3-aminopyridine . These methods typically require prolonged refluxing in concentrated hydrobromic acid or other strong acids to facilitate the formation of the naphthyridine ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Naphthyridin-4-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the naphthyridine ring and the ethanol group, which provide multiple reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding aldehyde or carboxylic acid derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate to introduce various functional groups onto the naphthyridine ring.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, amines, and substituted naphthyridine derivatives. These products can further undergo additional chemical transformations to yield a wide range of compounds with diverse applications.

Scientific Research Applications

2-(1,5-Naphthyridin-4-yl)ethanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

2-(1,5-Naphthyridin-4-yl)ethanol can be compared with other similar compounds, such as:

    1,8-Naphthyridine: Another naphthyridine derivative with different nitrogen atom arrangements, leading to distinct chemical and biological properties.

    Quinoline: A structurally similar compound with a single nitrogen atom in the ring, used in various medicinal and industrial applications.

    Isoquinoline: Similar to quinoline but with a different nitrogen atom arrangement, exhibiting unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-(1,5-naphthyridin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-4-8-3-6-11-9-2-1-5-12-10(8)9/h1-3,5-6,13H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJMBGMFKGILLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822663-61-5
Record name 2-(1,5-naphthyridin-4-yl)ethan-1-ol
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